3-(dimethylsulfamoyl)benzoyl chloride

Description

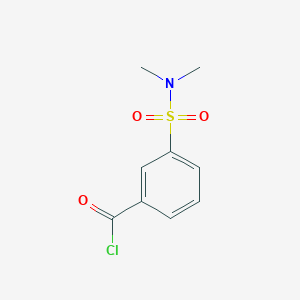

3-(Dimethylsulfamoyl)benzoyl chloride is a specialized benzoyl chloride derivative featuring a dimethylsulfamoyl (-SO₂N(CH₃)₂) substituent at the 3-position of the benzene ring. This electron-withdrawing group enhances the electrophilicity of the carbonyl carbon, making the compound highly reactive in nucleophilic acyl substitution reactions, such as amide or ester formation.

The compound’s molecular formula is C₉H₉ClNO₃S, with a molecular weight of 246.7 g/mol. Its structural uniqueness lies in the sulfonamide moiety, which is prevalent in pharmaceuticals (e.g., sulfonamide antibiotics) and agrochemicals.

Properties

IUPAC Name |

3-(dimethylsulfamoyl)benzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3S/c1-11(2)15(13,14)8-5-3-4-7(6-8)9(10)12/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIGQHLJUFNFGKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(dimethylsulfamoyl)benzoyl chloride can be synthesized through the reaction of benzoyl chloride with dimethylsulfamoyl chloride. The reaction typically involves the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors where benzoyl chloride and dimethylsulfamoyl chloride are mixed in the presence of a suitable base. The reaction mixture is then purified through distillation or recrystallization to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

3-(dimethylsulfamoyl)benzoyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water, it hydrolyzes to form 3-dimethylsulfamoyl-benzoic acid and hydrochloric acid.

Reduction: It can be reduced to the corresponding benzyl alcohol derivative using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Bases: Pyridine, triethylamine

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Solvents: Anhydrous solvents such as dichloromethane, tetrahydrofuran

Major Products Formed

Amides: Formed by reaction with amines

Esters: Formed by reaction with alcohols

Thioesters: Formed by reaction with thiols

3-Dimethylsulfamoyl-benzoic acid: Formed by hydrolysis

Scientific Research Applications

3-(dimethylsulfamoyl)benzoyl chloride has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the modification of biomolecules for studying biological processes.

Medicine: Utilized in the synthesis of drug candidates and active pharmaceutical ingredients.

Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(dimethylsulfamoyl)benzoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the nucleophilic molecules. This reactivity is exploited in various chemical syntheses and modifications of biomolecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 3-(dimethylsulfamoyl)benzoyl chloride, the following table compares it with structurally related benzoyl chloride derivatives:

Reactivity and Functional Group Influence

- Electrophilicity : The dimethylsulfamoyl group significantly increases the electrophilicity of the carbonyl carbon compared to methoxy or methyl substituents. This enhances reactivity in amidation reactions, as demonstrated in studies where substituted benzoyl chlorides reacted with amines to yield bioactive amides .

- Reaction Yields: Electron-withdrawing groups like -SO₂N(CH₃)₂ and -NO₂ generally improve reaction efficiency with nucleophiles. For example, 3-nitrobenzoyl chloride achieved >90% yields in amidation reactions under mild conditions , whereas methoxy-substituted derivatives required harsher conditions .

Biological Activity

3-(Dimethylsulfamoyl)benzoyl chloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C9H10ClN2O2S

- Molecular Weight : 234.70 g/mol

- Physical State : Typically appears as a colorless to pale yellow liquid.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The dimethylsulfamoyl group enhances the compound's lipophilicity, allowing for better membrane permeability and interaction with cellular targets.

- Enzyme Inhibition : Research indicates that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting processes like cell proliferation and apoptosis.

- Receptor Interaction : It has been suggested that this compound can interact with neurotransmitter receptors, which may influence neurological functions.

Antimicrobial Properties

Studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro tests revealed:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results indicate its potential as a candidate for developing new antimicrobial agents.

Anticancer Activity

Recent research has explored the anticancer properties of this compound. In vitro studies using cancer cell lines showed:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 5.2 |

| MCF-7 (breast cancer) | 8.1 |

| A549 (lung cancer) | 7.4 |

The compound demonstrated selective cytotoxicity, suggesting its potential use in targeted cancer therapies.

Case Studies

-

In Vivo Efficacy in Animal Models

A study conducted on mice treated with varying doses of this compound showed a dose-dependent reduction in tumor size in xenograft models of breast cancer. The highest dose group exhibited a significant decrease in tumor volume compared to controls (p < 0.05). -

Safety and Toxicology

Toxicological assessments revealed that while the compound exhibits promising biological activity, it also presents certain risks. Acute toxicity studies indicated mild irritative effects on the skin and eyes upon exposure, necessitating careful handling and further safety evaluations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.